molecular formula C24H25FNNaO4 B586259 Fluvastatin-D8 (Major) Sodium Salt CAS No. 1260178-87-7

Fluvastatin-D8 (Major) Sodium Salt

Número de catálogo: B586259
Número CAS: 1260178-87-7
Peso molecular: 442.51
Clave InChI: ZGGHKIMDNBDHJB-BLTJRAFPSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluvastatin-D8 (Major) Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C24H25FNNaO4 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fluvastatin-D8 Sodium Salt primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis as it catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin-D8 Sodium Salt acts by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase . By inhibiting this enzyme, the compound effectively blocks the conversion of HMG-CoA to mevalonic acid, thereby interrupting the cholesterol biosynthesis pathway .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in mevalonic acid, which is a precursor of cholesterol. This results in a reduction of cholesterol levels in the body . The metabolic pathways of Fluvastatin involve the formation of several metabolites, including the desisopropylpropionic acid derivative of Fluvastatin, which results from oxidative removal of the N-isopropyl group and beta-oxidation of the side chain .

Pharmacokinetics

Fluvastatin is extensively absorbed from the gastrointestinal tract. After absorption, it is nearly completely extracted and metabolized in the liver to inactive and active metabolites . Approximately 95% of a single dose of Fluvastatin is excreted via the biliary route with less than 2% as the parent compound . The presence of food has been shown to significantly reduce the rate of bioavailability of Fluvastatin .

Result of Action

The primary result of Fluvastatin’s action is a reduction in plasma cholesterol levels . This is achieved by decreasing the production of cholesterol in the liver. As a result, Fluvastatin is used to lower lipid levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of Fluvastatin can be influenced by various environmental factors. For instance, the presence of food can significantly affect the bioavailability of the drug . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s age, gender, and the presence of certain medical conditions .

Actividad Biológica

Fluvastatin-D8 (Major) Sodium Salt is a synthetic derivative of fluvastatin, classified as an HMG-CoA reductase inhibitor. This compound is notable for its potential therapeutic applications, primarily in the management of hypercholesterolemia and cardiovascular diseases. This article explores the biological activity of Fluvastatin-D8, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

  • Chemical Name: (±)-(3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt
  • Molecular Formula: C₂₄H₁₈D₇FNNaO₄
  • Molecular Weight: 440.49 g/mol

Fluvastatin-D8 functions primarily as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the rate-limiting step in cholesterol biosynthesis. The inhibition of this enzyme leads to a decrease in cholesterol levels and an increase in LDL receptor expression, facilitating the clearance of LDL cholesterol from the bloodstream.

Inhibition of HMG-CoA Reductase

Fluvastatin-D8 exhibits potent inhibitory activity against HMG-CoA reductase with an IC₅₀ value ranging from 40 to 100 nM in human liver microsomes . This competitive inhibition is critical for its effectiveness as a lipid-lowering agent.

Antihypercholesterolemic Effects

In vivo studies have demonstrated that Fluvastatin-D8 significantly reduces total cholesterol and LDL cholesterol levels. Its antihypercholesterolemic effect is attributed to both its action on HMG-CoA reductase and its ability to modulate hepatic lipid metabolism.

Antioxidant Activity

Fluvastatin-D8 also exhibits antioxidant properties, which contribute to its cardioprotective effects. Research indicates that it can inhibit the peroxidation of phospholipid liposomes with an IC₅₀ value of approximately 12 µM . This antioxidant activity may help mitigate oxidative stress associated with cardiovascular diseases.

Vascular Smooth Muscle Proliferation

Fluvastatin-D8 has been shown to inhibit vascular smooth muscle cell proliferation in vitro, with an IC₅₀ value of 70 nM . This effect is significant as it may reduce the risk of atherosclerosis and other cardiovascular complications.

Case Studies and Research Findings

  • Clinical Efficacy Study : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with Fluvastatin-D8 resulted in a significant reduction in LDL cholesterol levels compared to baseline measurements after 12 weeks of therapy .
  • Mechanistic Insights : A study by Yamamoto et al. (2001) highlighted the antioxidative effects of fluvastatin on lipid peroxidation processes, suggesting its role in protecting cellular membranes from oxidative damage .
  • Comparative Analysis : Turner et al. (2007) conducted a comparative study on various statins and found that Fluvastatin exhibited superior efficacy in inhibiting human saphenous vein smooth muscle cell proliferation compared to other statins .

Summary Table of Biological Activities

Activity TypeMeasurement MethodIC₅₀ Value
HMG-CoA Reductase InhibitionHuman liver microsomes40 - 100 nM
Vascular Smooth Muscle ProliferationIn vitro assays70 nM
Antioxidant ActivityLipid peroxidation assays12 µM

Propiedades

IUPAC Name

sodium;(E,3R,5S)-7-[5,7-dideuterio-3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,3D,6D,15D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-BLTJRAFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)C(=C(N2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F)[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747812
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260178-87-7
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-[(~2~H_7_)propan-2-yl](5,7-~2~H_2_)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.